molecular formula C12H17N3O3S2 B7074476 N-methyl-N-(1-methylsulfinylpropan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

N-methyl-N-(1-methylsulfinylpropan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

Cat. No.: B7074476
M. Wt: 315.4 g/mol
InChI Key: LZZIBMMWIDUIHL-UHFFFAOYSA-N
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Description

N-methyl-N-(1-methylsulfinylpropan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is a complex organic compound with a unique structure that includes a pyrrolo[2,3-b]pyridine core, a sulfonamide group, and a methylsulfinylpropan-2-yl substituent

Properties

IUPAC Name

N-methyl-N-(1-methylsulfinylpropan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S2/c1-9(8-19(3)16)15(2)20(17,18)11-7-14-12-10(11)5-4-6-13-12/h4-7,9H,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZIBMMWIDUIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)C)N(C)S(=O)(=O)C1=CNC2=C1C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-methylsulfinylpropan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the sulfonamide group: This step often involves the reaction of the pyrrolo[2,3-b]pyridine intermediate with a sulfonyl chloride in the presence of a base.

    Attachment of the methylsulfinylpropan-2-yl group: This can be done through nucleophilic substitution reactions, where the sulfinyl group is introduced using reagents like methylsulfinyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1-methylsulfinylpropan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-N-(1-methylsulfinylpropan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving sulfonamides.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-methyl-N-(1-methylsulfinylpropan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyrrolo[2,3-b]pyridine core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(1-methylsulfinylpropan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is unique due to its combination of a sulfonamide group and a pyrrolo[2,3-b]pyridine core, which imparts distinct chemical and biological properties

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